![molecular formula C11H11N3O4 B2548619 Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1612861-50-3](/img/structure/B2548619.png)
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and studied for various biological activities, including anti-hepatitis B virus, anti-inflammatory, analgesic, and antibacterial properties .
Synthesis Analysis
The synthesis of related ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives typically involves multi-step reactions starting from 2-aminopyridines or other related heterocyclic amines. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their anti-HBV activity . Similarly, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods could potentially be adapted for the synthesis of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been determined using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) calculations have also been employed to predict and compare molecular structures, as seen in the study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate . These techniques could be applied to Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate to elucidate its molecular structure and electronic properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, often leading to the formation of new heterocyclic compounds with potential biological activities. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives as building blocks for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their acidity, basicity, and reactivity. The introduction of a nitro group, as in Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, would likely impact these properties, potentially enhancing the compound's biological activity. The physicochemical properties of these compounds can be investigated through experimental measurements and computational studies .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. For instance, Zamora et al. (2004) explored its utility in synthesizing pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines, potentially active in biological applications due to their triazine structure (Zamora et al., 2004). Similarly, Castera-Ducros et al. (2006) utilized a derivative of this compound in the efficient synthesis of new 8-aryl tricyclic pyridinones, highlighting its versatility in complex chemical transformations (Castera-Ducros et al., 2006).
Catalysis and Biological Activity
In another application, Saddik et al. (2012) investigated imidazolo[1,2-a]pyridine derivatives, including ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate, for their catalytic activities in the oxidation of catechol. These compounds showed promise as effective catalysts, demonstrating the chemical versatility and potential biological relevance of this class of compounds (Saddik et al., 2012).
Future Directions
Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate”, are a focus of ongoing research, particularly in the field of medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine has been recognized as a promising scaffold for this purpose .
properties
IUPAC Name |
ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)13-6-8(14(16)17)4-5-9(13)12-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKFVYIKVOQFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
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